Methyl 5-fluoro-2-nitrobenzoate
CAS No.: 393-85-1
Cat. No.: VC20748493
Molecular Formula: C8H6FNO4
Molecular Weight: 199.14 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 393-85-1 |
---|---|
Molecular Formula | C8H6FNO4 |
Molecular Weight | 199.14 g/mol |
IUPAC Name | methyl 5-fluoro-2-nitrobenzoate |
Standard InChI | InChI=1S/C8H6FNO4/c1-14-8(11)6-4-5(9)2-3-7(6)10(12)13/h2-4H,1H3 |
Standard InChI Key | LCAUVFVOLNRVKG-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=CC(=C1)F)[N+](=O)[O-] |
Canonical SMILES | COC(=O)C1=C(C=CC(=C1)F)[N+](=O)[O-] |
Physical and Chemical Properties
Methyl 5-fluoro-2-nitrobenzoate presents as a white, low-melting solid with distinct physical and chemical characteristics that influence its handling, storage, and reactivity. The following table summarizes the key physical and chemical properties of this compound:
Property | Value |
---|---|
CAS Number | 393-85-1 |
Molecular Formula | C8H6FNO4 |
Molecular Weight | 199.14 g/mol |
Physical State (20°C) | Solid |
Color | White |
Melting Point | 35-37°C (or 40-42°C depending on purity) |
Boiling Point | 281.9±25.0°C at 760 mmHg |
Density | 1.4±0.1 g/cm³ |
Flash Point | 124.3±23.2°C |
Exact Mass | 199.028091 |
Polar Surface Area (PSA) | 72.12000 |
LogP | 1.71 |
Vapor Pressure | 0.0±0.6 mmHg at 25°C |
Refractive Index | 1.534 |
These data are compiled from reliable sources and provide a comprehensive overview of the compound's fundamental properties .
Solubility Profile
The solubility characteristics of Methyl 5-fluoro-2-nitrobenzoate are important for its applications in synthesis and formulation. The compound is slightly soluble in water but demonstrates good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and acetone . This solubility profile is consistent with its moderate LogP value of 1.71, indicating a balance between hydrophilic and lipophilic properties . This balance is advantageous for applications requiring passage through biological membranes while maintaining reasonable aqueous solubility.
Structural Characteristics
The molecular structure of Methyl 5-fluoro-2-nitrobenzoate features three key functional groups: a methyl ester group, a nitro group, and a fluoro substituent on the aromatic ring. The electron-withdrawing nature of both the nitro and fluoro groups creates an electron-deficient aromatic system, particularly at the positions ortho and para to these groups. This electronic distribution significantly influences the compound's reactivity patterns in nucleophilic aromatic substitution reactions.
Synthesis Methods
Several approaches exist for the synthesis of Methyl 5-fluoro-2-nitrobenzoate, each with distinct advantages depending on the available starting materials and required scale.
Laboratory-Scale Synthesis
Chemical Reactivity
Methyl 5-fluoro-2-nitrobenzoate exhibits diverse reactivity patterns, making it a versatile building block in organic synthesis.
Reduction Reactions
One of the most significant transformations of Methyl 5-fluoro-2-nitrobenzoate is the reduction of the nitro group to an amino group. This conversion can be achieved using various reducing agents, with hydrogen gas in the presence of a palladium catalyst being particularly effective . The resulting methyl 5-fluoro-2-aminobenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds.
The reduction conditions must be carefully controlled to prevent unwanted side reactions, such as reduction of the ester group or defluorination. Selective reducing agents like sodium dithionite or iron in acidic conditions can provide alternatives when chemoselective reduction is required.
Nucleophilic Substitution Reactions
The fluorine atom in Methyl 5-fluoro-2-nitrobenzoate can undergo nucleophilic aromatic substitution reactions with various nucleophiles, including amines, thiols, and alkoxides. The electron-withdrawing effect of the nitro group activates the fluorine position toward nucleophilic attack, facilitating these substitutions .
Research on fluorodenitration reactions has demonstrated that certain fluorinating agents, such as tetramethylammonium fluoride, can be used in nucleophilic substitution reactions involving nitroaromatic compounds . Although this research focused on different substrates, the principles may apply to transformations of Methyl 5-fluoro-2-nitrobenzoate in specific synthetic contexts.
Ester Hydrolysis
The methyl ester group in Methyl 5-fluoro-2-nitrobenzoate can undergo hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This transformation provides access to 5-fluoro-2-nitrobenzoic acid, which serves as a versatile intermediate for further derivatization.
Applications
Methyl 5-fluoro-2-nitrobenzoate has found applications in various scientific and industrial domains, with particular emphasis on pharmaceutical development.
Pharmaceutical Applications
The primary application of Methyl 5-fluoro-2-nitrobenzoate is as a pharmaceutical intermediate . Its well-defined reactivity profile makes it valuable for constructing more complex molecular structures used in drug development. The compound's fluorine atom can enhance metabolic stability, while the nitro group provides a handle for introducing amino functionality, which is common in many pharmaceutically active compounds.
Antimicrobial Research
Recent research has demonstrated that Methyl 5-fluoro-2-nitrobenzoate possesses antibacterial properties. In vitro tests using the agar-well diffusion method have indicated promising antimicrobial activity. This finding opens new avenues for research into potential therapeutic applications beyond its traditional role as a synthetic intermediate.
These antimicrobial properties may relate to the compound's ability to interact with bacterial cellular components, possibly disrupting cell wall synthesis or other vital processes. Further research is needed to elucidate the exact mechanisms of action and to assess the compound's potential for development into antimicrobial agents.
Research Tool in Chemical Biology
The unique structural features of Methyl 5-fluoro-2-nitrobenzoate make it useful as a chemical probe in biological systems. The fluorine atom provides a handle for tracking the compound using 19F NMR spectroscopy, while the nitro group can be transformed into various reactive groups for selective labeling of biomolecules.
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